
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of diallylamine, where the nitrogen atom is substituted with a methyl group and an acetate group. This compound is known for its applications in organic synthesis and polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate typically involves the reaction of diallylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetate group replaces one of the hydrogen atoms on the nitrogen atom.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
作用机制
The mechanism of action of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate involves its interaction with specific molecular targets. The acetate group can participate in esterification reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Diallylamine: The parent compound of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate.
N-Methyl-Diallylamine: A similar compound with a methyl group on the nitrogen atom.
N,N-Diallylamine: Another derivative with two allyl groups on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an acetate group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
68240-12-0 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
acetic acid;N-methyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N.C2H4O2/c1-4-6-8(3)7-5-2;1-2(3)4/h4-5H,1-2,6-7H2,3H3;1H3,(H,3,4) |
InChI 键 |
DTUPNZXTCFWJPT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CN(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



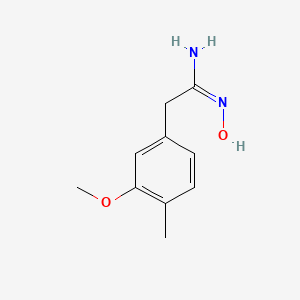
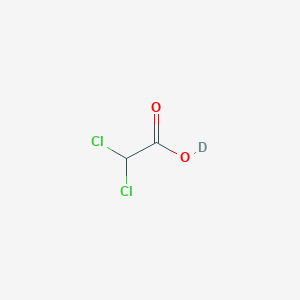


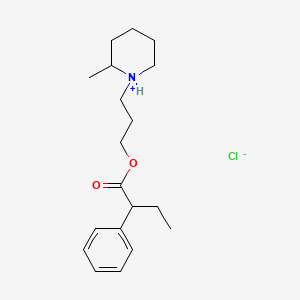
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
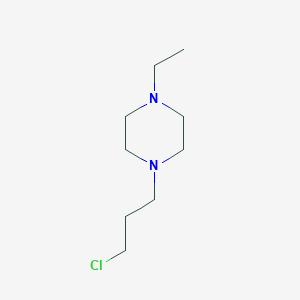
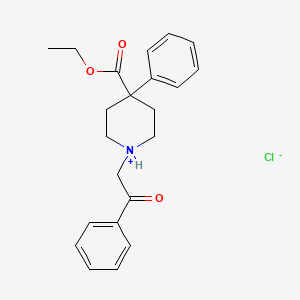

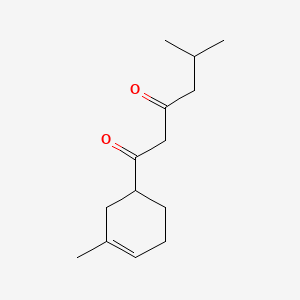
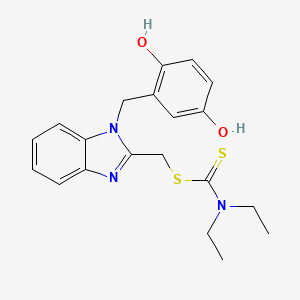
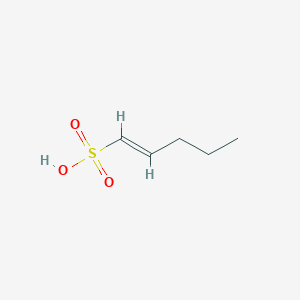
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
